N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4'-methyl-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4’-methyl-[1,1’-biphenyl]-4-carboxamide is a complex organic compound that features a biphenyl core with a carboxamide group and an oxazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4’-methyl-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps. One common approach starts with the preparation of the biphenyl carboxylic acid derivative, followed by the introduction of the oxazolidinone moiety through a series of condensation and cyclization reactions. The final step involves the formation of the carboxamide linkage under mild conditions to avoid decomposition of the sensitive oxazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4’-methyl-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions to achieve the desired substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4’-methyl-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug development and biochemical studies.
Industry: The compound can be used in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4’-methyl-[1,1’-biphenyl]-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The oxazolidinone moiety can form hydrogen bonds and other interactions with active sites, while the biphenyl core provides structural stability and facilitates binding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide: Lacks the methyl group on the biphenyl core, which may affect its binding affinity and biological activity.
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4’-ethyl-[1,1’-biphenyl]-4-carboxamide: Contains an ethyl group instead of a methyl group, potentially altering its chemical properties and reactivity.
Uniqueness
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4’-methyl-[1,1’-biphenyl]-4-carboxamide is unique due to the specific combination of functional groups and the presence of the methyl group on the biphenyl core. This structural feature can influence its chemical reactivity, binding properties, and overall biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-4-(4-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-13-2-4-14(5-3-13)15-6-8-16(9-7-15)18(23)20-10-11-21-17(22)12-25-19(21)24/h2-9H,10-12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFWOCAMWJZBGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCN3C(=O)COC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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